Cafedrine-theodrenaline

Description

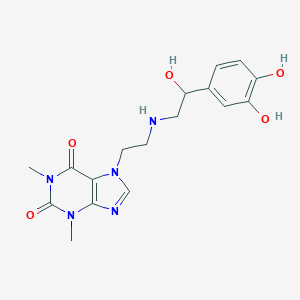

Structure

3D Structure

Properties

IUPAC Name |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCMJIGLYZDKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864406 | |

| Record name | 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-98-5 | |

| Record name | 7-[2-[[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theodrenaline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theodrenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEODRENALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW8PD99T8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sympathomimetic Powerhouse: A Technical Guide to the Pharmacological Properties of the Cafedrine-Theodrenaline Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixed-dose combination of cafedrine (B87544) and theodrenaline, typically in a 20:1 ratio, is a sympathomimetic agent with a long history of use in Germany and other European countries for the management of hypotensive states, particularly during anesthesia and in emergency medicine.[1] This technical guide provides an in-depth overview of the pharmacological properties of this combination, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental basis for our current understanding. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Pharmacological Properties

The cafedrine-theodrenaline combination exerts its hemodynamic effects through a synergistic interplay of its constituent components. Cafedrine is a conjugate of norephedrine (B3415761) and theophylline, while theodrenaline is a conjugate of noradrenaline and theophylline.[1] This unique formulation provides both direct and indirect sympathomimetic actions, as well as phosphodiesterase (PDE) inhibition, resulting in a distinct cardiovascular profile.[1]

Mechanism of Action

The primary effect of the this compound combination is an increase in blood pressure, which is achieved through a multi-faceted mechanism impacting cardiac output and, to a lesser extent, systemic vascular resistance.

In Cardiomyocytes: The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects are predominantly mediated by the stimulation of β1-adrenergic receptors in the heart.[1] The noradrenaline component of theodrenaline directly activates these receptors. Concurrently, the norephedrine moiety of cafedrine acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from sympathetic nerve terminals, further enhancing β1-receptor activation.[1] Both cafedrine and theodrenaline contain theophylline, a non-selective PDE inhibitor. By inhibiting PDE3 in cardiac muscle, the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to increased intracellular cAMP levels.[1] This accumulation of cAMP potentiates the downstream signaling cascade initiated by β1-receptor activation, resulting in a more pronounced and sustained inotropic effect.[1]

In Vascular Smooth Muscle Cells: The effect on vascular tone is more complex. The noradrenaline component of theodrenaline can stimulate α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1] However, this effect is counteracted by several factors. The norephedrine component of cafedrine may act as a partial agonist at α1-adrenoceptors, potentially competing with the full agonist noradrenaline.[1] Furthermore, the theophylline-mediated inhibition of PDE can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle, promoting vasodilation.[1] The net effect is that systemic vascular resistance often remains largely unchanged.[2]

Signaling Pathway in Cardiomyocytes

Signaling Pathway in Vascular Smooth Muscle Cells

Pharmacokinetics

The pharmacokinetic profile of the this compound combination has not been extensively studied.

| Parameter | Value | Species | Reference |

| Cafedrine | |||

| Initial Plasma Level (after 200 mg IV) | 6 µg/mL | Human | [2] |

| Half-life | ~60 minutes | Human | [2] |

| Metabolism | Metabolized to norephedrine and other minor metabolites. | Human | [2] |

| Excretion | Nearly 90% of the norephedrine metabolite is excreted unchanged by the kidneys within 24 hours. | Human | [2] |

| Theodrenaline | |||

| Pharmacokinetics | Not well characterized due to instability and low administered doses. | - | [2] |

Note: The clinical significance of cafedrine's metabolites and their contribution to the overall pharmacological effect are not fully understood.

Pharmacodynamics and Hemodynamic Effects

The combination of cafedrine and theodrenaline produces a rapid and sustained increase in blood pressure, primarily by increasing cardiac output.

Hemodynamic Effects in Humans

| Parameter | Effect | Magnitude of Change | Onset/Duration | Study Population | Reference |

| Mean Arterial Pressure (MAP) | Increase | ~11-14 mmHg within 5-10 min | Rapid onset, peak effect at ~9-17 min | Patients under general/regional anesthesia | [2][3] |

| Increase | 28% (theodrenaline alone) | Immediate onset, decreases over 20 min | Healthy subjects | [2] | |

| Increase | Delayed but longer-lasting (cafedrine alone) | Maximum effect at 20 min | Healthy subjects | [2] | |

| Increase | 43% | - | Patients under epidural anesthesia | [2] | |

| Cardiac Output/Index | Increase | Significant increase | - | Healthy subjects & patients | [2][4] |

| Stroke Volume | Increase | Significant increase | - | Healthy subjects | [2] |

| Systemic Vascular Resistance | Largely Unchanged | - | - | Healthy subjects & patients | [2][4] |

| Heart Rate | Mildly Decreased or Unchanged | - | - | Awake healthy subjects | [2] |

| Increased | - | - | Patients under anesthesia | [2] | |

| Cardiac Preload | Increase | - | - | Healthy subjects | [2] |

Factors Influencing the Hemodynamic Response

Several factors have been identified that can influence the effectiveness of the this compound combination:

-

Gender: Some studies suggest a more pronounced effect in female patients.[3]

-

Baseline Blood Pressure: The pressor effect is less substantial in patients with a higher baseline MAP.[2]

-

Concomitant Medications: The use of β-blockers can delay the onset and reduce the magnitude of the blood pressure increase.[2]

-

Heart Failure: Patients with heart failure may require higher doses to achieve a similar increase in MAP.[3]

Experimental Protocols

Clinical Studies in Anesthetized Patients (Heller et al., 2008 & 2015)

Experimental Workflow for Clinical Studies

-

Study Design: Retrospective analysis of pooled data from patients undergoing regional or general anesthesia.[2]

-

Patient Population: 297 patients in the 2008 study and a separate cohort in the 2015 study.[2][3]

-

Intervention: Intravenous administration of cafedrine/theodrenaline when systolic blood pressure dropped below 80% of the baseline value. The mean dose administered was 53 ± 30 mg of cafedrine and 2.65 ± 1.5 mg of theodrenaline.[2]

-

Hemodynamic Monitoring: Standard anesthetic monitoring, including non-invasive or invasive blood pressure and heart rate measurement.

-

Data Collection: Hemodynamic parameters were recorded at regular intervals following drug administration.

-

Endpoints: The primary endpoint was the change in MAP. Secondary endpoints included heart rate and factors influencing the drug's effect.

Animal Study in Pregnant Sheep (Gogarten et al., 2004)

-

Animal Model: Chronically instrumented pregnant ewes.

-

Anesthesia: Not specified in the available summary, but likely a protocol that allows for stable hemodynamic measurements.

-

Intervention: Intravenous administration of a fixed dose of 100 mg cafedrine and 5 mg theodrenaline.[2]

-

Hemodynamic Monitoring: Measurement of maternal MAP.

-

Endpoints: Change in maternal MAP and assessment of uteroplacental perfusion (details of this measurement are not provided in the summary).

Comparative Study of Vasopressors (Muller et al., 1985)

-

Study Design: Comparison of equipotent doses of cafedrine/theodrenaline, etilefrine, ephedrine, norfenefrin, and amezinium.[2]

-

Patient Population: 50 anesthetized patients.[2]

-

Intervention: Administration of different vasopressors.

-

Hemodynamic Monitoring: Measurement of parameters to assess cardiac output and systemic vascular resistance.

-

Endpoints: Comparison of the hemodynamic profiles of the different vasopressors.

Conclusion

The 20:1 combination of cafedrine and theodrenaline is an effective and rapidly acting agent for the treatment of hypotension. Its unique pharmacological profile, characterized by a primary increase in cardiac output with minimal impact on systemic vascular resistance and heart rate, offers potential advantages over other vasopressors.[2] The synergistic action of its components, involving both direct and indirect sympathomimetic effects and phosphodiesterase inhibition, provides a robust and sustained hemodynamic response. Further research, particularly well-designed, prospective clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, will continue to refine our understanding of this valuable therapeutic agent.

References

Synergistic Effects of Cafedrine and Theodrenaline In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic in vivo effects of Cafedrine and Theodrenaline, a combination drug primarily used for the treatment of hypotension. The document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cafedrine and Theodrenaline are administered in a fixed 20:1 combination, commercially known as Akrinor®. Cafedrine is a covalent conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline is a conjugate of noradrenaline and theophylline.[1] This combination leverages a multi-faceted pharmacological approach to restore arterial blood pressure by influencing preload, cardiac contractility, and afterload, while heart rate and systemic vascular resistance remain largely unaffected.[2][3][4] The synergistic action is attributed to the interplay between adrenergic receptor stimulation and phosphodiesterase inhibition.[1]

Mechanism of Action

The clinical efficacy of the Cafedrine/Theodrenaline combination stems from a synergistic interaction at the molecular level, primarily targeting cardiomyocytes and vascular smooth muscle cells.

In Cardiomyocytes: The primary effect is an increase in inotropy (cardiac contractility). This is achieved through a dual mechanism:

-

β1-Adrenergic Stimulation: The norephedrine component of Cafedrine stimulates the release of endogenous noradrenaline, which, along with the noradrenaline component of Theodrenaline, activates β1-adrenoceptors on cardiomyocytes.[1][5] This activation, mediated by Gs-proteins, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that enhances cardiac muscle contraction.[1]

-

Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules acts as a non-specific inhibitor of PDEs, particularly PDE3, which is abundant in cardiac tissue.[1][3] By inhibiting the degradation of cAMP, theophylline elevates its intracellular concentration, thereby amplifying the effects of β1-adrenoceptor stimulation.[1]

In Vascular Smooth Muscle Cells: The effects on vascular tone are more complex and appear to be a balance between vasoconstriction and vasodilation:

-

α1-Adrenergic Stimulation: The noradrenaline component of Theodrenaline activates α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction via the Gq-protein-phospholipase C pathway and subsequent release of intracellular calcium.[1] The norephedrine from Cafedrine may also act as a partial agonist at these receptors.[1]

-

Vasodilation: Theophylline-mediated PDE3 inhibition can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation by inhibiting calcium release, thus counteracting the α1-mediated vasoconstriction.[1] The net effect on systemic vascular resistance is often minimal.[3][4]

Quantitative Data from In Vivo Studies

The following tables summarize the hemodynamic effects of the Cafedrine/Theodrenaline combination as observed in various clinical studies.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Anesthesia-Induced Hypotension

| Parameter | Baseline (Mean ± SD) | Post-administration (10 min) | Percentage Change | Reference |

| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increased by ~60% | ~+60% | [2][6] |

| Cardiac Index (CI) | - | Increased by 17% | +17% | [2][7] |

| Systemic Vascular Resistance Index (SVRI) | - | Increased by 42% | +42% | [2][7] |

| Maximal Pressure Increase (dPmx) | - | Increased by 31% | +31% | [2][7] |

| Global End-Diastolic Index (GEDI) | - | Increased by 9% | +9% | [2][7] |

| Global Ejection Fraction (GEF) | - | Remained constant | 0% | [2] |

| Heart Rate (HR) | - | Not clinically significant change | - | [6] |

Data from a prospective observational study in 20 patients undergoing elective major abdominal surgery.[2]

Table 2: Influence of Patient Characteristics on Cafedrine/Theodrenaline Efficacy

| Patient Group | Time to 10% MAP Increase (Mean ± SD) | p-value | Reference |

| Women | 7.2 ± 4.6 min | 0.018 | [6][8] |

| Men | 8.6 ± 6.3 min | [6][8] | |

| Without β-blockers | 7.3 ± 4.3 min | 0.008 | [6][8] |

| With β-blockers | 9.0 ± 7.0 min | [6][8] |

Data from a retrospective analysis of pooled data from 297 patients.[4]

Experimental Protocols

Study of Anesthesia-Induced Hypotension

-

Objective: To investigate the hemodynamic effects of Cafedrine/Theodrenaline on anesthesia-induced hypotension.[2]

-

Study Design: A prospective, observational study.[2]

-

Patient Population: 20 patients scheduled for elective major abdominal surgery.[2]

-

Anesthesia Protocol: Total intravenous anesthesia (TIVA) was induced with propofol (B549288) and remifentanil.[2]

-

Intervention: Following a decrease in mean arterial blood pressure (MAP) below 60 mmHg, a bolus of 60 mg Cafedrine and 3 mg Theodrenaline was administered intravenously.[2]

-

Hemodynamic Monitoring: Parameters such as MAP, Cardiac Index (CI), Systemic Vascular Resistance Index (SVRI), maximal pressure increase in the aorta (dPmx), Global End-Diastolic Index (GEDI), and Global Ejection Fraction (GEF) were assessed using transpulmonary thermodilution (PiCCO2-Monitor).[7]

-

Primary Endpoint: Change in MAP and other hemodynamic parameters at 10 minutes post-administration.[2]

Comparative Study vs. Ephedrine (B3423809) (HYPOTENS study)

-

Objective: To compare the effectiveness of the 20:1 Cafedrine/Theodrenaline combination to ephedrine in treating intra-operative arterial hypotension.[9]

-

Study Design: A national, multi-center, prospective, open-label, two-armed, non-interventional study.[9]

-

Patient Population:

-

Intervention: Patients received either Cafedrine/Theodrenaline or ephedrine based on the routine practice of the participating surgical department.[9]

-

Primary Endpoint: The lower absolute deviation from the individually determined target blood pressure and the incidence of a heart rate ≥100 beats/min in the first 15 minutes.[9]

-

Secondary Endpoints: Incidence and degree of early post-operative delirium (Cohort A) and severity of fetal acidosis in the newborn (Cohort B).[9]

Visualizations

Signaling Pathways

Caption: Molecular mechanisms of Cafedrine/Theodrenaline in cardiomyocytes and vascular smooth muscle.

Experimental Workflow

Caption: Experimental workflow for studying Cafedrine/Theodrenaline in anesthesia-induced hypotension.

References

- 1. researchgate.net [researchgate.net]

- 2. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Adrenergic Receptor Binding Affinity of Cafedrine and Theodrenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of cafedrine (B87544) and theodrenaline to adrenergic receptors. While direct quantitative binding data for the parent compounds, cafedrine and theodrenaline, are not extensively available in public literature, this document synthesizes the known mechanisms of action and the binding affinities of their active components, norephedrine (B3415761) and noradrenaline (norepinephrine), respectively. Furthermore, it details the established experimental protocols for determining ligand-receptor binding affinities and functional activity, providing a framework for future research in this area. The guide also includes detailed signaling pathway diagrams and experimental workflows to visually represent the complex biological processes involved.

Introduction to Cafedrine and Theodrenaline

Cafedrine and theodrenaline are sympathomimetic agents often used in a fixed 20:1 combination to treat hypotension. Their clinical effects are mediated through the stimulation of α- and β-adrenergic receptors.[1][2]

-

Cafedrine: A conjugate of norephedrine and theophylline (B1681296). Its primary mechanism involves stimulating the release of endogenous noradrenaline from nerve endings.[1][3] The norephedrine component may also act as a partial agonist at α1-adrenergic receptors.[1][3]

-

Theodrenaline: A conjugate of noradrenaline (norepinephrine) and theophylline. The noradrenaline component directly activates α and β-adrenergic receptors.[1][3]

-

Theophylline: A component of both molecules, acts as a non-selective phosphodiesterase (PDE) inhibitor, which can potentiate the effects of adrenergic stimulation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

Adrenergic Receptors: An Overview

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. They are classified into two main types, α and β, with several subtypes that mediate distinct physiological responses.

-

α-Adrenergic Receptors:

-

α1-receptors (α1A, α1B, α1D): Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5]

-

α2-receptors (α2A, α2B, α2C): Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5]

-

-

β-Adrenergic Receptors:

Binding Affinity Data

Direct, quantitative binding affinity data (Ki, Kd, IC50) for cafedrine and theodrenaline to specific adrenergic receptor subtypes are not well-documented in publicly available literature. However, the binding affinities of their active components, noradrenaline and norephedrine, have been studied.

Noradrenaline (from Theodrenaline)

Noradrenaline is a potent agonist at α1, α2, and β1-adrenergic receptors, with a lower affinity for β2-receptors.[5][8]

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | pKi | Reference |

| α1A | (-)-noradrenaline | Rat | Binding | 398.1 | 6.4 | [9] |

| α1B | (-)-noradrenaline | Rat | Binding | 251.2 | 6.6 | [9] |

| α1D | (-)-noradrenaline | Rat | Binding | 631.0 | 6.2 | [9] |

| α2A | (-)-noradrenaline | Human | Binding | 398.1 | 6.4 | [9] |

| α2B | (-)-noradrenaline | Rat | Binding | 501.2 | 6.3 | [9] |

| α2C | (-)-noradrenaline | Human | Binding | 631.0 | 6.2 | [9] |

| β1 | (-)-noradrenaline | Rat | Binding | 1300 | 5.89 | [9] |

| β2 | (-)-noradrenaline | Human | Binding | 3981 | 5.4 | [9] |

Table 1: Binding affinities of (-)-noradrenaline to various adrenergic receptor subtypes.

Norephedrine (from Cafedrine)

Norephedrine is considered a weak partial agonist at α1-adrenergic receptors.[3] One study noted a very low apparent affinity of norephedrine for α1-AR (220 μM).[10]

| Receptor Subtype | Ligand | Species | Assay Type | Apparent Affinity (μM) | Reference |

| α1 | Norephedrine | Not Specified | Functional | 220 | [10] |

Table 2: Apparent affinity of norephedrine for α1-adrenergic receptors.

Experimental Protocols

Determining the binding affinity and functional activity of compounds like cafedrine and theodrenaline involves a series of well-established in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] The general workflow involves incubating a radiolabeled ligand with a preparation of membranes from cells expressing the receptor of interest, followed by separation of bound and free radioligand and quantification of radioactivity.[11][12]

4.1.1. Membrane Preparation

-

Cell Culture and Homogenization: Cells expressing the target adrenergic receptor subtype are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

4.1.2. Saturation Binding Assay

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

-

Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[12]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to a one-site binding model to determine Bmax and Kd.

4.1.3. Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., cafedrine, theodrenaline) for the receptor.

-

Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.

-

Separation and Quantification: Similar to the saturation binding assay.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assays

Functional assays measure the biological response elicited by ligand binding to the receptor, such as the production of second messengers.

4.2.1. cAMP Accumulation Assay (for β and α2 Receptors)

-

Cell Culture: Cells expressing the target β or α2-adrenergic receptor are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with varying concentrations of the test compound. For α2 receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or biosensors.[13][14]

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for half-maximal response) is determined.

4.2.2. Intracellular Calcium Mobilization Assay (for α1 Receptors)

-

Cell Culture and Dye Loading: Cells expressing the target α1-adrenergic receptor are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

-

Stimulation: The baseline fluorescence is measured, and then cells are stimulated with varying concentrations of the test compound.

-

Fluorescence Measurement: The change in intracellular calcium is monitored in real-time by measuring the fluorescence intensity using a plate reader with automated injection capabilities (e.g., FLIPR).[15]

-

Data Analysis: The concentration-response curve is plotted based on the peak fluorescence change, and the EC50 is determined.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathways

Experimental Workflows

Conclusion

Cafedrine and theodrenaline exert their pharmacological effects through a multi-faceted interaction with the adrenergic system. Theodrenaline acts as a direct agonist, primarily through its noradrenaline component, while cafedrine acts indirectly by promoting the release of endogenous noradrenaline, with a potential for weak direct α1-agonism. The theophylline moiety likely contributes to the overall effect by inhibiting phosphodiesterase. Although direct binding affinity data for the parent compounds are scarce, this guide provides a comprehensive understanding based on the properties of their active constituents and outlines the standard methodologies for their empirical determination. The provided diagrams and protocols serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating the nuanced mechanisms of these and similar sympathomimetic agents. Further research is warranted to fully elucidate the specific binding profiles and functional potencies of cafedrine and theodrenaline at all adrenergic receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Investigating the molecular targets of Cafedrine-theodrenaline

An In-Depth Technical Guide to the Molecular Targets of Cafedrine-Theodrenaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the molecular targets and pharmacological mechanisms of the this compound combination, a sympathomimetic agent used for managing hypotensive states. The document details the drug's interaction with adrenergic receptors and phosphodiesterases, presents quantitative data from pharmacodynamic studies, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Cafedrine and Theodrenaline are administered in a fixed 20:1 combination (e.g., Akrinor®) for the treatment of hypotension, particularly during anesthesia and in emergency medicine.[1][2][3] Cafedrine is a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline links noradrenaline to theophylline.[4][5][6] This combination produces a rapid and sustained increase in mean arterial pressure, primarily by enhancing cardiac output and stroke volume with minimal effects on heart rate or systemic vascular resistance.[1][4][7] Its clinical efficacy stems from a multi-faceted mechanism of action involving direct and indirect sympathomimetic effects, complemented by phosphodiesterase (PDE) inhibition.[1][8]

Primary Molecular Targets

The clinical effects of the this compound combination are mediated through the engagement of several key molecular targets. The sympathomimetic actions are driven by interactions with adrenergic receptors, while the theophylline moiety in both molecules targets phosphodiesterase enzymes.

-

β1-Adrenergic Receptors (β1-AR): Predominantly located in cardiac tissue, these receptors are the primary target for increasing cardiac contractility (inotropy).[1][4][9]

-

α1-Adrenergic Receptors (α1-AR): Found in vascular smooth muscle, activation of these receptors leads to vasoconstriction.[1][4][9]

-

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The theophylline component of both drugs acts as a non-selective PDE inhibitor, with PDE3 being particularly relevant in cardiac tissue.[1][4]

Mechanism of Action

The hemodynamic effects of this compound arise from the synergistic actions of its components on the identified molecular targets.

-

Direct Sympathomimetic Action: The noradrenaline component of Theodrenaline directly activates β1-adrenergic receptors in cardiomyocytes and α1-adrenergic receptors in vascular smooth muscle.[4][10] Activation of β1-receptors is the principal mechanism for the observed positive inotropic effects.[1][11]

-

Indirect Sympathomimetic Action: The norephedrine component of Cafedrine stimulates the release of endogenous noradrenaline from sympathetic nerve endings.[1][2][4] This released noradrenaline then acts on postsynaptic α- and β-adrenergic receptors, augmenting the overall sympathomimetic response. However, studies have shown that when norephedrine is bound to theophylline (as in Cafedrine), this indirect effect is blunted.[11][12] The norephedrine moiety may also function as a partial agonist at α1-adrenoceptors.[1][4]

-

Phosphodiesterase Inhibition: The theophylline component of both molecules non-selectively inhibits PDEs.[1][4] In cardiomyocytes, inhibition of PDE3 slows the degradation of cAMP, the second messenger generated by β1-receptor stimulation.[4] This leads to an accumulation of intracellular cAMP, reinforcing the positive inotropic and chronotropic effects initiated by β1-agonism.[1][4]

Quantitative Pharmacodynamic Data

Pharmacodynamic studies have been conducted to quantify the effect of the this compound combination on human cardiac tissue. The following table summarizes the key quantitative finding from in vitro experiments on human atrial trabeculae.

| Preparation | Parameter | Value | Compound |

| Human Atrial Trabeculae | EC₅₀ (Half-maximal effective concentration) | 41 ± 3 mg/L | Akrinor™ (Cafedrine/Theodrenaline 20:1) |

Data sourced from Kloth et al. (2017).[11][12]

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct intracellular signaling cascades in cardiomyocytes and vascular smooth muscle cells, as illustrated below.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on specific in vitro experimental models. The protocols for key experiments are detailed below.

Inotropic Effects in Human Atrial Trabeculae

This assay is used to measure the drug's effect on myocardial contractility.

-

Tissue Preparation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. Trabeculae (small muscle strips) are dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Experimental Setup: The trabeculae are stimulated electrically at a frequency of 1 Hz. Isometric contractions (force of contraction) are measured using force transducers and recorded.

-

Protocol:

-

After an equilibration period, a baseline contractile force is established.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of the this compound mixture (e.g., Akrinor™) to the organ bath.

-

To identify the receptor subtype involved, the experiment is repeated in the presence of selective antagonists, such as CGP 20712A (β1-selective antagonist) and ICI 118,551 (β2-selective antagonist).[11]

-

To assess the contribution of indirect sympathomimetic effects, tissues can be pre-treated with phenoxybenzamine (B1677643) to block neuronal catecholamine uptake.[11]

-

Phosphodiesterase (PDE) Inhibition Assay

This experiment evaluates the extent to which the drug inhibits PDE, thereby potentiating the effects of adenylyl cyclase activation.

-

Principle: Forskolin (B1673556) is a direct activator of adenylyl cyclase, leading to cAMP production and a subsequent increase in contractile force. A PDE inhibitor will enhance the effect of forskolin by preventing cAMP degradation.

-

Protocol:

-

Using the human atrial trabeculae setup described above, a concentration-response curve for forskolin is established.

-

The experiment is then repeated in the presence of a fixed, high concentration of the this compound mixture.

-

A leftward shift in the forskolin concentration-response curve, indicating an increased potency of forskolin, suggests PDE inhibition.[11][12]

-

Vasomotor Effects in Human Internal Mammary Artery

This assay determines the drug's effect on vascular tone.

-

Tissue Preparation: Rings from human internal mammary arteries are mounted in organ baths for the measurement of isometric tension.

-

Protocol:

-

The arterial rings are pre-contracted with an agent like noradrenaline to establish a stable tone.

-

Increasing concentrations of the this compound mixture are added to assess for intrinsic vasoconstrictor or vasodilator effects.

-

The impact of the drug on noradrenaline-induced vasoconstriction is also evaluated to understand its potential modulatory role on vascular α1-adrenoceptors.[11]

-

Experimental Workflow Visualization

The logical flow for the in vitro pharmacological characterization of this compound is depicted in the following diagram.

References

- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]

- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cafedrine - Wikipedia [en.wikipedia.org]

- 6. Theodrenaline - Wikipedia [en.wikipedia.org]

- 7. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]

- 8. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]

- 9. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 13460-98-5 | Benchchem [benchchem.com]

- 11. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]

- 12. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Cardiovascular Therapeutics: A Technical Guide to the Discovery and Synthesis of Cafedrine-Theodrenaline Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544) and theodrenaline, unique conjugates of sympathomimetic amines and theophylline (B1681296), have long been utilized in a fixed combination for their positive inotropic and antihypotensive effects. This technical guide delves into the core aspects of their discovery, synthesis, and the exploration of their analogues. By providing a comprehensive overview of synthetic methodologies, structure-activity relationships, and pharmacological evaluation, this document aims to equip researchers with the foundational knowledge to design and develop novel analogues with potentially enhanced therapeutic profiles. Detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways are presented to facilitate a deeper understanding and catalyze further innovation in this promising area of cardiovascular drug discovery.

Introduction

Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline, while theodrenaline is a conjugate of norepinephrine (B1679862) and theophylline.[1][2] The combination of these two compounds, typically in a 20:1 ratio (Cafedrine:Theodrenaline), has been clinically used, particularly in Germany, for the treatment of hypotensive states, such as those occurring during anesthesia.[3] The therapeutic effect of this combination is attributed to a multi-faceted mechanism of action that includes direct and indirect sympathomimetic activity, as well as phosphodiesterase (PDE) inhibition.[4][5]

The norephedrine component of cafedrine acts as an indirect sympathomimetic, promoting the release of endogenous norepinephrine.[6] Both the released norepinephrine and the norepinephrine moiety of theodrenaline directly stimulate adrenergic receptors, primarily β1-adrenoceptors in the heart, leading to increased cardiac contractility and output.[6][7] The theophylline component of both molecules contributes to the overall effect by acting as a non-selective phosphodiesterase inhibitor, which prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), thereby potentiating the downstream signaling of β-adrenergic receptor activation.[4]

The development of analogues of cafedrine and theodrenaline presents a compelling opportunity to fine-tune the pharmacological properties of these compounds. By systematically modifying their chemical structures, it may be possible to enhance their potency, selectivity, and pharmacokinetic profiles, potentially leading to safer and more effective treatments for cardiovascular disorders. This guide provides a detailed exploration of the synthetic routes to these compounds and their analogues, summarizes their pharmacological effects, and outlines the experimental protocols necessary for their evaluation.

Synthesis of Cafedrine, Theodrenaline, and their Analogues

The synthesis of cafedrine, theodrenaline, and their analogues primarily revolves around the alkylation of theophylline or its derivatives at the N7 position with a suitable sympathomimetic amine-containing side chain.

General Synthetic Strategy

The core synthetic approach involves the reaction of a theophylline salt with a haloalkyl-substituted phenylethanolamine derivative. The sympathomimetic portion can be synthesized separately with appropriate protecting groups to ensure selective alkylation.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of Cafedrine/Theodrenaline analogues.

Experimental Protocols

Protocol 1: Synthesis of a Cafedrine Analogue

This protocol describes a general method for the synthesis of a cafedrine analogue by reacting 7-(2-chloroethyl)theophylline (B172990) with a substituted norephedrine analogue.

-

Preparation of 7-(2-chloroethyl)theophylline:

-

Theophylline is reacted with 1,2-dichloroethane (B1671644) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

-

The reaction mixture is refluxed for several hours.

-

The product is isolated by filtration and purified by recrystallization.

-

-

Synthesis of the Substituted Norephedrine Analogue:

-

Synthesis of specific norephedrine analogues can be achieved through various established methods, such as the alkylation of a primary amine with a suitable epoxide or through reductive amination of a corresponding ketone.

-

-

Coupling Reaction:

-

7-(2-chloroethyl)theophylline and the substituted norephedrine analogue are dissolved in a polar aprotic solvent (e.g., dimethylformamide).

-

A non-nucleophilic base (e.g., potassium carbonate) is added to the mixture.

-

The reaction is heated with stirring for several hours.

-

The crude product is isolated by extraction and purified using column chromatography.

-

Pharmacological Evaluation of Analogues

The pharmacological characterization of novel cafedrine-theodrenaline analogues involves a series of in vitro and ex vivo assays to determine their effects on cardiac function and their interaction with relevant molecular targets.

In Vitro Assays for Cardiac Function

Protocol 2: Assessment of Inotropic and Chronotropic Effects in Isolated Guinea Pig Atria [8]

-

Tissue Preparation:

-

Guinea pigs are euthanized, and their hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The atria are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The atrial preparations are connected to an isometric force transducer to measure contractility (inotropic effect) and a rate meter to measure the spontaneous beating rate (chronotropic effect).

-

-

Experimental Procedure:

-

The preparations are allowed to equilibrate for at least 60 minutes.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath.

-

The effects on contractility and heart rate are recorded and compared to a vehicle control.

-

Phosphodiesterase Inhibition Assay

Protocol 3: PDE-Glo™ Phosphodiesterase Assay [9]

This commercially available luminescent assay provides a high-throughput method for measuring PDE activity.

-

Reaction Setup:

-

A purified phosphodiesterase enzyme is incubated with either cAMP or cGMP as a substrate in a 384-well plate.

-

The test compounds are added at various concentrations to determine their inhibitory effect.

-

-

Detection:

-

The reaction is stopped, and a detection reagent containing a protein kinase is added.

-

The amount of remaining cAMP or cGMP is determined by the amount of ATP consumed by the kinase, which is measured using a luciferase-based reaction that generates a luminescent signal.

-

The inhibitory potency of the compounds is calculated based on the reduction in PDE activity.

-

Structure-Activity Relationships (SAR)

The systematic modification of the cafedrine and theodrenaline scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular determinants of their pharmacological effects.

Modifications to the Phenylethanolamine Moiety

The structure of the phenylethanolamine portion of the molecule is critical for its interaction with adrenergic receptors.

-

Substitution on the Phenyl Ring: Hydroxyl groups at the meta and para positions of the phenyl ring are important for maximal activity at adrenergic receptors.[10] Modifications to these positions can influence receptor selectivity (α vs. β) and susceptibility to metabolism by catechol-O-methyltransferase (COMT).[10]

-

Substitution on the Ethylamine Side Chain: The presence of a β-hydroxyl group is crucial for direct agonist activity.[10] The size of the substituent on the nitrogen atom influences receptor selectivity; larger substituents tend to favor β-receptor activity over α-receptor activity.[10]

Modifications to the Theophylline Moiety

The theophylline component contributes to the overall pharmacological profile through PDE inhibition.

-

Substitution at the N7 Position: The nature of the linker connecting the theophylline and phenylethanolamine moieties can influence the overall potency and pharmacokinetic properties of the analogue.

-

Substitution at other positions of the purine (B94841) ring: Modifications at other positions of the theophylline ring can be explored to modulate PDE inhibitory activity and selectivity for different PDE isozymes.

Signaling Pathways

The cardiovascular effects of cafedrine and theodrenaline are mediated through the modulation of key intracellular signaling pathways.

Adrenergic Receptor Signaling in Cardiomyocytes

Caption: β1-Adrenergic receptor signaling cascade in cardiomyocytes.

Phosphodiesterase Inhibition

References

- 1. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and validation of novel nitrogen-based chalcone analogs against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

In Vitro Cellular Effects of Cafedrine and Theodrenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) and Theodrenaline are sympathomimetic agents, often administered as a fixed 20:1 combination (Akrinor™), primarily for the treatment of hypotensive states.[1][2] Cafedrine is a chemical conjugate of norephedrine (B3415761) and the phosphodiesterase (PDE) inhibitor theophylline (B1681296), while Theodrenaline is a conjugate of noradrenaline and theophylline.[3][4] This guide provides an in-depth overview of the in vitro cellular effects of these compounds, focusing on their mechanisms of action in cardiomyocytes and vascular smooth muscle cells. The information presented is based on available in vitro studies, with a clear distinction between data for the individual agents and their combined formulation.

Mechanism of Action

The cellular effects of the Cafedrine-Theodrenaline combination are multifaceted, arising from the distinct and synergistic actions of its components. The primary mechanisms include:

-

Direct Sympathomimetic Action: The noradrenaline moiety of Theodrenaline directly stimulates adrenergic receptors.[4]

-

Indirect Sympathomimetic Action: The norephedrine component of Cafedrine can induce the release of endogenous noradrenaline from nerve endings.[1]

-

Phosphodiesterase (PDE) Inhibition: The theophylline moiety present in both molecules inhibits PDEs, leading to increased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2]

Cellular Effects

Cardiomyocytes: Positive Inotropy

In vitro studies on human atrial trabeculae have demonstrated that the this compound mixture (Akrinor™) exerts a robust positive inotropic (contractility-enhancing) effect.[3][5] This action is primarily mediated by the stimulation of β1-adrenergic receptors by the noradrenaline component of Theodrenaline.[3][5] This leads to the activation of the Gs-protein signaling cascade, resulting in increased intracellular cAMP levels and subsequent protein kinase A (PKA) activation. PKA phosphorylates key proteins involved in excitation-contraction coupling, leading to enhanced cardiac contractility.

The theophylline component contributes to this positive inotropic effect by inhibiting phosphodiesterases (primarily PDE3 in cardiac tissue), which are responsible for the degradation of cAMP.[2] This inhibition leads to a sustained elevation of intracellular cAMP, thereby potentiating the effects of β1-adrenergic stimulation.[2]

Interestingly, in vitro studies have shown that Cafedrine by itself does not produce a significant positive inotropic effect on human atrial trabeculae.[4] This suggests that the primary driver of the increased contractility observed with the combined product is Theodrenaline, with Cafedrine's main contribution being its PDE-inhibiting properties.

Vascular Smooth Muscle Cells: A Balance of Vasoconstriction and Vasodilation

The effects of Cafedrine and Theodrenaline on vascular smooth muscle are more complex, involving a balance between vasoconstriction and vasodilation.

-

Vasoconstriction: The noradrenaline component of Theodrenaline activates α1-adrenergic receptors on vascular smooth muscle cells.[2][6] This initiates a Gq-protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[6] The norephedrine part of Cafedrine may also act as a partial agonist at α1-adrenoceptors.[2]

-

Vasodilation: The theophylline moiety in both Cafedrine and Theodrenaline inhibits phosphodiesterases in vascular smooth muscle. Inhibition of PDE3 can lead to an accumulation of cGMP, which promotes muscle relaxation and vasodilation, counteracting the α1-mediated vasoconstriction.[2] In vitro studies on human internal mammary artery preparations have shown that the Akrinor™ mixture does not cause constriction and can even shift the concentration-response curve for noradrenaline to the right, suggesting a potential α-adrenergic antagonistic or PDE-inhibiting effect.[3][5]

The net effect on systemic vascular resistance in vivo is often minimal, which is a key clinical feature of the this compound combination.[1]

Quantitative Data

The available in vitro quantitative data for Cafedrine and Theodrenaline is limited, with most studies focusing on the 20:1 combination product, Akrinor™.

| Preparation | Parameter | Value | Reference |

| Akrinor™ (Cafedrine/Theodrenaline 20:1) | |||

| Human Atrial Trabeculae | EC50 for positive inotropic effect | 41 ± 3 mg/L | [3][5] |

| Human Internal Mammary Artery | Effect on noradrenaline-induced contraction | Rightward shift of the concentration-response curve (-logEC50 from 6.18 ± 0.08 to 5.23 ± 0.05 M) | [3][5] |

| Human Tracheal Epithelial Cells | Median effective concentration for increased [Ca²⁺]i | 0.35 mM (7.32 mM cafedrine and 0.35 mM theodrenaline) | [7] |

| Cafedrine (Individual) | |||

| Human Atrial Trabeculae | Positive inotropic effect | No significant effect observed | [4] |

| Human Tracheal Epithelial Cells | Median effective concentration for increased [Ca²⁺]i | 3.14 mM | [7] |

| Theodrenaline (Individual) | |||

| Human Tracheal Epithelial Cells | Median effective concentration for increased [Ca²⁺]i | 3.45 mM | [7] |

| Norephedrine | |||

| Human Atrial Trabeculae | -logEC50 for positive inotropic effect | 6.1 M | [4] |

| Noradrenaline | |||

| Rabbit Aortic Rings | EC50 for contraction | 31 ± 6 nM (control) | [5] |

Experimental Protocols

Isometric Contraction Measurement in Human Atrial Trabeculae

This protocol is based on the methodology described by Kloth et al. (2017).[3]

-

Tissue Preparation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. Trabeculae of approximately 1 mm in diameter are dissected.

-

Mounting: Trabeculae are mounted in an organ bath containing a modified Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The trabeculae are attached to force transducers for isometric tension recording.

-

Stimulation: The preparations are electrically stimulated at a frequency of 1 Hz.

-

Equilibration: The trabeculae are allowed to equilibrate until a stable baseline contraction force is achieved.

-

Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of Cafedrine, Theodrenaline, or their combination to the organ bath.

-

Data Analysis: The developed force is measured, and EC50 values are calculated from the concentration-response curves. To investigate the involvement of adrenergic receptor subtypes, selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2) can be added before the agonist. To assess PDE inhibition, the potentiation of the response to a direct adenylyl cyclase activator like forskolin (B1673556) is measured.[3]

Isometric Tension Measurement in Human Internal Mammary Artery Rings

This protocol is also based on the methodology from Kloth et al. (2017).[8]

-

Tissue Preparation: Segments of the human internal mammary artery are dissected and cut into 3 mm wide rings.

-

Mounting: The rings are mounted on wire hooks in an organ bath containing Tyrode's solution at 37°C and gassed with 95% O2 and 5% CO2.

-

Equilibration: A resting tension is applied, and the rings are allowed to equilibrate. The viability of the smooth muscle is confirmed by contraction with a high potassium solution (e.g., 100 mM KCl).

-

Drug Application: The intrinsic effect of Cafedrine, Theodrenaline, or their combination is assessed by adding increasing concentrations to the bath. To study the effect on α-adrenergic responses, a concentration-response curve to noradrenaline is generated in the presence and absence of the test compounds.

-

Data Analysis: Changes in isometric tension are recorded. The effect of the test compounds on the noradrenaline concentration-response curve (e.g., a shift in the EC50) is determined.

Signaling Pathways and Visualizations

β1-Adrenergic Signaling in Cardiomyocytes

The primary mechanism for the positive inotropic effect of Theodrenaline is the activation of the β1-adrenergic receptor signaling pathway in cardiomyocytes.

α1-Adrenergic and Vasodilatory Signaling in Vascular Smooth Muscle

The dual effects of Theodrenaline and the theophylline moiety on vascular tone are depicted in the following signaling pathway.

References

- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]

- 5. Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Impact of Cafedrine and Theodrenaline on Secondary Messenger Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular pharmacology of cafedrine (B87544) and theodrenaline, a combination drug formulation used for the management of hypotensive states. The document elucidates the mechanisms by which these compounds modulate critical secondary messenger signaling pathways, namely the cyclic adenosine (B11128) monophosphate (cAMP) and the phosphatidylinositol pathway (IP3/DAG). A comprehensive summary of available quantitative data is presented, alongside detailed experimental protocols for the investigation of these pathways. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the complex biological processes involved.

Introduction

Cafedrine and theodrenaline are administered as a fixed 20:1 combination preparation for the treatment of hypotension, particularly in the perioperative setting.[1] Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline.[1][2][3] Their hemodynamic effects are primarily attributed to their interaction with the sympathetic nervous system and their influence on intracellular signaling cascades. This guide delves into the core mechanisms of action, focusing on the effects on secondary messenger pathways that ultimately mediate the desired physiological responses.

Mechanism of Action

The clinical effects of the cafedrine-theodrenaline combination are a result of a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, as well as the inhibition of phosphodiesterase (PDE) enzymes.[2][4]

Adrenergic Receptor Stimulation

-

β1-Adrenergic Pathway in Cardiomyocytes: The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline from nerve endings.[5][6] This endogenously released noradrenaline, together with the noradrenaline component of theodrenaline, acts as an agonist at β1-adrenergic receptors in heart muscle cells.[5][6] This receptor activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased inotropy (cardiac contractility).[8]

-

α1-Adrenergic Pathway in Vascular Smooth Muscle: The noradrenaline component of theodrenaline also stimulates α1-adrenergic receptors on vascular smooth muscle cells.[5] This activates the Gq alpha subunit of the G-protein, which stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to smooth muscle contraction and vasoconstriction.[9]

Phosphodiesterase Inhibition

The theophylline moiety present in both cafedrine and theodrenaline is a non-selective inhibitor of phosphodiesterases (PDEs).[5][10] In cardiac tissue, the inhibition of PDE3 is most relevant.[5] By inhibiting PDE, theophylline slows the degradation of cAMP to AMP, thus potentiating and prolonging the effects of β1-adrenergic stimulation on intracellular cAMP levels and cardiac contractility.[2][5] In vascular smooth muscle, theophylline's inhibition of PDE3 can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which can promote vasodilation and potentially counteract the α1-mediated vasoconstriction.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the effects of cafedrine, theodrenaline, and their components. It is important to note that specific binding affinities (Ki) and inhibitory concentrations (IC50) for the conjugated molecules, cafedrine and theodrenaline, are not extensively reported in the literature.

| Compound/Mixture | Parameter | Value | System/Tissue | Reference(s) |

| Akrinor™ (Cafedrine/Theodrenaline 20:1) | EC50 (Force of Contraction) | 41 ± 3 mg/L | Human atrial trabeculae | [11][12] |

| Akrinor™ (Cafedrine/Theodrenaline 20:1) | Median Effective Concentration (Intracellular Ca2+ increase) | 0.35 mM | Murine tracheal epithelium | [13] |

| Cafedrine | Median Effective Concentration (Intracellular Ca2+ increase) | 3.14 mM | Murine tracheal epithelium | [13] |

| Theodrenaline | Median Effective Concentration (Intracellular Ca2+ increase) | 3.45 mM | Murine tracheal epithelium | [13] |

Table 1: Potency of Cafedrine/Theodrenaline and its Components

| Ligand | Receptor | Parameter | Value | Reference(s) |

| Norepinephrine (B1679862) | α1-Adrenoceptor | EC50 | 600 nM | [14] |

| Norepinephrine | β1-Adrenoceptor | EC50 | ~100 nM | [14] |

Table 2: Adrenergic Receptor Agonist Potency

| Compound | Enzyme | Parameter | Value | Notes | Reference(s) |

| Theophylline | Phosphodiesterase (non-selective) | - | - | Known inhibitor, specific IC50 values for isoforms in relevant tissues are not consistently reported. | [10][15] |

Table 3: Phosphodiesterase Inhibition

Signaling Pathway Diagrams

β1-Adrenergic Signaling in Cardiomyocytes

Caption: β1-adrenergic signaling cascade in cardiomyocytes.

α1-Adrenergic Signaling in Vascular Smooth Muscle Cells

Caption: α1-adrenergic signaling cascade in vascular smooth muscle.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cafedrine and theodrenaline's effects on secondary messenger pathways.

Measurement of Intracellular cAMP Levels

Objective: To quantify changes in intracellular cAMP concentration in response to drug treatment.

Methodology: Competitive Enzyme Immunoassay

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., cardiomyocytes, vascular smooth muscle cells) in 96-well plates to near confluence.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Treat cells with varying concentrations of cafedrine, theodrenaline, or control compounds for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).

-

-

cAMP Quantification:

-

Use a commercial cAMP enzyme immunoassay (EIA) kit.

-

Prepare cAMP standards and samples according to the kit manufacturer's instructions.

-

Add samples and standards to the antibody-coated microplate.

-

Add enzyme-linked cAMP conjugate.

-

Incubate, wash, and add substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize cAMP concentrations to the protein content of each well.

-

Measurement of Intracellular Inositol Trisphosphate (IP3) Levels

Objective: To quantify changes in intracellular IP3 concentration following drug stimulation.

Methodology: Competitive Binding Assay

-

Cell Culture and Stimulation:

-

Culture cells (e.g., vascular smooth muscle cells) in appropriate culture dishes.

-

Stimulate cells with cafedrine, theodrenaline, or control compounds for a short duration (e.g., 30-60 seconds).

-

-

Extraction of IP3:

-

Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%.

-

Scrape the cells and centrifuge to pellet the precipitate.

-

Wash the supernatant with water-saturated diethyl ether to remove TCA.

-

Neutralize the aqueous phase with a suitable buffer.

-

-

IP3 Quantification:

-

Use a commercial IP3 radioreceptor assay or ELISA kit.

-

For a radioreceptor assay, incubate the extracted samples with a known amount of [3H]IP3 and a binding protein with high affinity for IP3.

-

Separate the bound and free radioligand (e.g., by centrifugation).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of unlabeled IP3.

-

Calculate the IP3 concentration in the samples based on the displacement of the radioligand.

-

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To monitor real-time changes in intracellular calcium concentration.

Methodology: Fluorescent Calcium Indicators (e.g., Fura-2 AM)

-

Cell Loading:

-

Culture cells on glass coverslips.

-

Load the cells with a cell-permeant calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

-

Experimental Procedure:

-

Perfuse the cells with a physiological buffer to establish a baseline [Ca2+]i.

-

Apply cafedrine, theodrenaline, or control compounds via the perfusion system.

-

Record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Experimental Workflow Diagram

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The effect of intracellular calcium ions on adrenaline-stimulated adenosine 3':5'-cyclic monophosphate concentrations in pigeon erythrocytes, studied by using the ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of caffeine on intracellular calcium release and calcium influx in a clonal beta-cell line RINm5F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac intracellular regulation: exercise effects on the cAMP system and A-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors controlling changes in intracellular Ca2+ concentration produced by noradrenaline in rat mesenteric artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of caffeine on cytoplasmic free Ca2+ concentration in pancreatic beta-cells are mediated by interaction with ATP-sensitive K+ channels and L-type voltage-gated Ca2+ channels but not the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Factors controlling changes in intracellular Ca2+ concentration produced by noradrenaline in rat mesenteric artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of Cafedrine-Theodrenaline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine-theodrenaline, a fixed 20:1 combination of two covalently linked sympathomimetic agents, is primarily utilized in clinical settings for the management of hypotension, particularly during anesthesia.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening data available for this compound, with a focus on its mechanism of action and effects in cardiovascular models. While the current body of scientific literature is predominantly centered on its application in anesthesia-induced hypotension, this document consolidates the existing knowledge on its pharmacodynamics, including signaling pathways and physiological responses. The information is presented to aid researchers and drug development professionals in understanding the foundational pharmacology of this compound and to highlight potential avenues for future investigation into its therapeutic applications in other disease models, for which there is currently a notable lack of published data.

Introduction

Cafedrine (B87544) is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline.[1][4] The combination is administered intravenously to rapidly restore arterial blood pressure by primarily increasing cardiac output.[1][2][4][5] This guide will detail the known mechanisms of action, summarize the quantitative effects observed in human studies, and provide visual representations of the key signaling pathways involved.

Mechanism of Action

The pharmacological effects of this compound are a composite of the actions of its constituent molecules, targeting both adrenergic receptors and phosphodiesterases (PDEs).[2][4][5]

-